molecular formula C12H23N3O2 B3234855 N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide CAS No. 1353983-32-0

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide

Cat. No.: B3234855
CAS No.: 1353983-32-0
M. Wt: 241.33 g/mol
InChI Key: TYVYKBLZWNZYNJ-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide is a piperidine-based acetamide derivative characterized by a 2-amino-acetyl substituent on the piperidine ring and an isopropyl group attached to the acetamide nitrogen.

Properties

IUPAC Name

N-[1-(2-aminoacetyl)piperidin-4-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-9(2)15(10(3)16)11-4-6-14(7-5-11)12(17)8-13/h9,11H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVYKBLZWNZYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(CC1)C(=O)CN)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001169180
Record name Acetamide, N-[1-(2-aminoacetyl)-4-piperidinyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353983-32-0
Record name Acetamide, N-[1-(2-aminoacetyl)-4-piperidinyl]-N-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353983-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[1-(2-aminoacetyl)-4-piperidinyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide typically involves the reaction of piperidine derivatives with appropriate acylating agents. One common method involves the acylation of piperidine with 2-aminoacetyl chloride under basic conditions to form the intermediate, which is then further reacted with isopropylamine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing differences in substituents, molecular properties, and research findings.

Table 1: Structural and Molecular Comparison of Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Status/Notes References
N-[[1-(2-Aminoacetyl)-4-piperidinyl]methyl]-N-(1-methylethyl) acetamide C₁₃H₂₅N₃O₂ 255.36 2-Amino-acetyl, methylene bridge 1353981-79-9 Research chemical
N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-N-isopropyl-acetamide C₁₂H₂₄N₂O₂ 228.34 2-Hydroxy-ethyl 1353964-94-9 Available (discontinued)
N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-cyclopropyl-acetamide C₁₃H₂₃N₃O₂ 253.35 (S)-2-Amino-propionyl, cyclopropyl 1354008-32-4 96% purity
N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide C₁₇H₂₅ClN₂O 308.85 Benzyl, chloro-acetamide 690999-05-4 Research chemical
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide Not provided Not provided Pyrrolidine core 5851-45-6 Discontinued

Functional Group Modifications and Implications

Amino-Acetyl vs. Hydroxy-Ethyl Substituents

Replacing the 2-amino-acetyl group (as in the target compound) with a 2-hydroxy-ethyl group (e.g., CAS 1353964-94-9) reduces molecular weight by 27.02 Da and eliminates the primary amine, significantly altering hydrogen-bonding capacity and solubility. This modification may reduce interactions with biological targets requiring amine-mediated binding .

Stereochemical and Alkyl Chain Variations

The cyclopropyl derivative (CAS 1354008-32-4) replaces the isopropyl group with a cyclopropyl ring, slightly lowering molecular weight (253.35 vs. 255.36) and introducing conformational rigidity. The (S)-2-amino-propionyl substituent may enhance stereoselective interactions compared to the simpler acetyl group .

Aromatic and Halogenated Derivatives

The benzyl-chloro analog (CAS 690999-05-4) incorporates a bulky aromatic group and a chlorine atom, increasing molecular weight (308.85) and lipophilicity. Such modifications are typical in compounds designed for enhanced membrane permeability or prolonged metabolic stability .

Biological Activity

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide is a synthetic compound belonging to the class of piperidine derivatives. It features a piperidine ring, an amino-acetyl moiety, and an isopropyl group, which contribute to its potential biological activities. Despite its structural complexity, research on this compound remains limited, indicating a need for further exploration into its biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H23N3O2C_{12}H_{23}N_{3}O_{2}. The compound's structure includes:

  • Piperidine Ring : A six-membered heterocyclic structure containing one nitrogen atom.
  • Amino-Acetyl Group : This functional group may enhance the compound's interaction with biological targets.
  • Isopropyl Group : This aliphatic side chain could influence the lipophilicity and overall biological activity of the compound.

Table 1: Structural Features

Structural FeatureDescription
Piperidine RingSix-membered ring with one nitrogen
Amino-Acetyl MoietyContributes to potential biological activity
Isopropyl GroupAffects lipophilicity and reactivity

Potential Activities

Research indicates that this compound may exhibit several significant biological activities:

  • Antimicrobial Properties : The compound has been suggested to possess antimicrobial effects, potentially making it useful in treating infections.
  • Anticancer Activity : Similar compounds have shown promise in cancer therapy, suggesting that this derivative could also have cytotoxic effects against certain cancer cell lines.
  • Enzyme Inhibition : The structure may allow it to interact with specific enzymes, modulating their activity and influencing metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
PiperineContains piperidine; antioxidantAntioxidant, anti-inflammatory
AcetylfentanylSynthetic opioid; piperidine structureAnalgesic effects
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamideSimilar amino-acetyl group; different positionPotentially similar activities

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of their activity, which may result in various biological effects.

Case Studies and Research Findings

Although comprehensive studies specifically on this compound are scarce, related research on piperidine derivatives provides insights into potential applications. For example:

  • Anticancer Studies : Research has shown that certain piperidine derivatives exhibit cytotoxicity against various cancer cell lines. These findings suggest that this compound could be further investigated for similar properties.
  • Enzyme Inhibition Research : Studies have identified piperidine compounds that inhibit key enzymes involved in disease pathways, indicating potential therapeutic uses for derivatives like this compound.
  • Antimicrobial Activity : Some piperidine derivatives have shown effectiveness against bacterial strains, which may also apply to this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide

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